molecular formula C7H12O5 B11086987 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

Cat. No.: B11086987
M. Wt: 176.17 g/mol
InChI Key: LYLSUYCOHWVOFS-UHFFFAOYSA-N
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Description

3-Methoxy-2,6-dioxabicyclo[321]octane-4,8-diol is a bicyclic acetal compound with the molecular formula C7H12O5 It is known for its unique structural features, which include a bicyclic ring system with oxygen atoms incorporated into the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol typically involves multiple steps starting from simpler organic molecules. One common method involves the use of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) as a starting material. The synthetic route includes steps such as N-allylic substitution, Diels-Alder cyclization, and intramolecular ketalization . These reactions are often promoted by metal-organo relay catalysis involving palladium/phosphoric acid or palladium/halogen-bonding catalytic systems .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups into less oxidized forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions can be facilitated by reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol involves its interaction with molecular targets through its functional groups. The compound can form hydrogen bonds, coordinate with metal ions, and participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities, making it useful in medicinal chemistry and biochemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H12O5

Molecular Weight

176.17 g/mol

IUPAC Name

3-methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol

InChI

InChI=1S/C7H12O5/c1-10-7-5(9)6-4(8)3(12-7)2-11-6/h3-9H,2H2,1H3

InChI Key

LYLSUYCOHWVOFS-UHFFFAOYSA-N

Canonical SMILES

COC1C(C2C(C(O1)CO2)O)O

Origin of Product

United States

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